molecular formula C23H32O2 B1676145 Medrogestone CAS No. 977-79-7

Medrogestone

Número de catálogo: B1676145
Número CAS: 977-79-7
Peso molecular: 340.5 g/mol
Clave InChI: HCFSGRMEEXUOSS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La medrogestona es un progestágeno sintético, también conocido como progestina, que imita los efectos de la hormona natural progesterona. Se utiliza principalmente en la terapia hormonal de reemplazo de la menopausia y el tratamiento de trastornos ginecológicos. La medrogestona es conocida por su actividad oral y se ha utilizado en diversas aplicaciones terapéuticas desde su introducción en la década de 1960 .

Aplicaciones Científicas De Investigación

La medrogestona ha sido ampliamente estudiada por sus aplicaciones en:

Análisis Bioquímico

Biochemical Properties

Medrogestone is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor . It has weak antiandrogenic, glucocorticoid, and antimineralocorticoid activity . Due to its progestogenic activity, this compound has antigonadotropic effects .

Cellular Effects

This compound has been found to have four times more progestational activity than progesterone . It was also able to maintain pregnancy and prevent ovulation in ovariectomized rats . Administration of this compound, alone or with premarin, prevented pregnancy, as well as it suppressed ovarian weight increase by nearly 100% of the tested individuals .

Molecular Mechanism

This compound acts by binding and activating the progesterone receptor . Its action may involve the suppression of gonadotropic hormones from the anterior portion of the pituitary gland and secondary suppression of testosterone . This compound presents structural similarities to testosterone which allows it to compete for the androgen-receptor-protein receptor sites in prostatic cells .

Temporal Effects in Laboratory Settings

The elimination half-life of this compound is 35–36 hours . This suggests that the effects of this compound can be observed over a significant period of time in laboratory settings.

Metabolic Pathways

This compound is metabolized in the liver through hydroxylation . It is largely bound (90%) to albumin, and to only small extents to corticosteroid-binding globulin (3%) and sex hormone-binding globulin (2%) .

Transport and Distribution

This compound is taken orally and has a nearly 100% bioavailability . This suggests that it is well-absorbed and distributed within the body.

Subcellular Localization

As a progestin, it is likely to be found in the cytoplasm where it can bind to progesterone receptors and exert its effects .

Análisis De Reacciones Químicas

La medrogestona sufre diversas reacciones químicas, incluyendo:

Comparación Con Compuestos Similares

La medrogestona es similar a otros progestágenos sintéticos como el acetato de medroxiprogesterona y la noretisterona. Es única en su actividad oral y afinidad de unión específica al receptor de progesterona . A diferencia de algunos otros progestágenos, la medrogestona tiene una débil actividad antiandrogénica, glucocorticoide y antimineralocorticoide . Compuestos similares incluyen:

  • Acetato de medroxiprogesterona
  • Noretisterona
  • Levonorgestrel
  • Dydrogesterona

Las propiedades únicas de la medrogestona la convierten en un compuesto valioso tanto en entornos clínicos como de investigación.

Actividad Biológica

Medrogestone is a synthetic progestogen, primarily recognized for its role as an agonist of the progesterone receptor. This compound exhibits a range of biological activities, influencing various physiological processes. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, potential risks associated with its use, and findings from relevant studies.

Pharmacological Properties

Mechanism of Action:
this compound acts primarily through the progesterone receptor, mimicking the effects of natural progesterone. Its biological activities include:

  • Antigonadotropic Effects: this compound inhibits gonadotropin release, which can affect ovarian function and menstrual cycles.
  • Weak Antiandrogen Activity: It has been shown to inhibit 5α-reductase in vitro, potentially reducing testosterone levels in certain tissues .
  • Inhibition of Steroidogenesis: this compound inhibits 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase activity in vitro, affecting the conversion of pregnenolone to progesterone and other steroid hormones .

Pharmacokinetics:
Upon oral administration, this compound is rapidly absorbed with nearly 100% bioavailability. The peak plasma concentrations are reached within a few hours, with an elimination half-life ranging from 35 to 36 hours. Approximately 90% of this compound is bound to serum albumin, with minor binding to corticosteroid-binding globulin and sex hormone-binding globulin .

Risk of Intracranial Meningioma

Recent studies have raised concerns regarding the long-term use of this compound and its association with an increased risk of intracranial meningioma. A national case-control study involving over 100,000 women found that prolonged use (≥12 months) of this compound was linked to a significant increase in meningioma risk:

  • Odds Ratio (OR): The odds ratio for developing meningioma among users of this compound was reported as 3.49 (95% CI: 2.38 to 5.10), indicating more than three times the risk compared to non-users .

This finding emphasizes the need for careful consideration when prescribing this compound, particularly for extended periods.

Other Biological Effects

This compound has been evaluated for various biological effects beyond its progestogenic activity:

  • Electrolyte Metabolism: In animal studies, this compound exhibited some anti-aldosterone properties at specific doses but did not significantly alter water or electrolyte excretion in saline-loaded adrenalectomized rats .
  • Anti-inflammatory Properties: this compound did not demonstrate significant anti-inflammatory effects in standard assays such as the cotton pellet granuloma test .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study FocusFindings
Pharmacological MechanismAgonist of progesterone receptor; weak antiandrogen activity; inhibits steroidogenesis
Risk of MeningiomaIncreased risk associated with prolonged use (OR = 3.49) in a large case-control study
Electrolyte MetabolismMinimal effects on water and electrolyte excretion; some anti-aldosterone properties noted
Anti-inflammatory ActivityNo significant anti-inflammatory effects observed in granuloma assays

Propiedades

IUPAC Name

17-acetyl-6,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O2/c1-14-12-17-18(21(3)9-6-16(25)13-20(14)21)7-11-23(5)19(17)8-10-22(23,4)15(2)24/h12-13,17-19H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFSGRMEEXUOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C)C(=O)C)C)C4(C1=CC(=O)CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

977-79-7
Record name Metrogestone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medrogestone
Reactant of Route 2
Medrogestone
Reactant of Route 3
Medrogestone
Reactant of Route 4
Medrogestone
Reactant of Route 5
Medrogestone
Reactant of Route 6
Medrogestone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.